N-methyl-3-(2-nitrophenoxy)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-methyl-3-(2-nitrophenoxy)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4S/c1-13-12(15)11-10(6-7-19-11)18-9-5-3-2-4-8(9)14(16)17/h2-7H,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUAFOHXHGYVZSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CS1)OC2=CC=CC=C2[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-(2-nitrophenoxy)thiophene-2-carboxamide typically involves the reaction of 2-nitrophenol with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with methylamine to form the final product. The reaction conditions generally require an inert atmosphere and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-methyl-3-(2-nitrophenoxy)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Reduction: N-methyl-3-(2-aminophenoxy)thiophene-2-carboxamide.
Substitution: Halogenated or nitrated derivatives of the thiophene ring.
Hydrolysis: Thiophene-2-carboxylic acid and methylamine.
Scientific Research Applications
N-methyl-3-(2-nitrophenoxy)thiophene-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Mechanism of Action
The mechanism of action of N-methyl-3-(2-nitrophenoxy)thiophene-2-carboxamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Table 1. Comparison of Key Thiophene Carboxamide Derivatives
Biological Activity
N-methyl-3-(2-nitrophenoxy)thiophene-2-carboxamide is a compound that has garnered interest in the scientific community due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and research findings.
Overview of Biological Activity
The compound is primarily investigated for its antimicrobial and anticancer properties. Initial studies have indicated that it interacts with specific molecular targets, potentially leading to various biological effects. The nitro group in the structure is believed to undergo bioreduction, forming reactive intermediates that interact with cellular components, although the exact mechanisms remain to be fully elucidated.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial efficacy against a range of pathogens. Notably, it has been evaluated against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Klebsiella spp., Shigella spp., and Salmonella spp..
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.22 µg/mL | 0.25 µg/mL |
| E. coli | >40 µg/mL (resistant mutants) | Not determined |
| Klebsiella spp. | Not specified | Not specified |
| Salmonella spp. | Not specified | Not specified |
The compound exhibits bactericidal activity, and its mechanism involves activation by bacterial nitroreductases, which is crucial for its antimicrobial effect . Furthermore, it has been shown to inhibit biofilm formation significantly, outperforming conventional antibiotics like Ciprofloxacin in certain assays .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been explored for its anticancer potential. Research indicates that it may act as an inhibitor of cancer cell proliferation.
Case Study: Hep3B Cell Line
A study investigating the compound's effects on Hep3B liver cancer cells revealed that it could induce cell cycle arrest and reduce viability significantly. The following IC50 values were observed:
- IC50 Values Against Hep3B :
- Compound 2b: 5.46 µM
- Compound 2e: 12.58 µM
These compounds exhibited a comparable interaction pattern to known anticancer agents such as Combretastatin A-4 (CA-4), indicating their potential as effective anticancer agents .
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may modulate enzyme activity or interact with specific receptors within cells, leading to its observed biological effects.
Summary of Findings
The biological activity of this compound is promising, particularly in antimicrobial and anticancer applications. Its ability to inhibit microbial growth and cancer cell proliferation positions it as a potential candidate for further drug development.
Q & A
Q. What are the typical synthetic routes for N-methyl-3-(2-nitrophenoxy)thiophene-2-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or amidation. A common approach involves reacting 2-nitroaniline with thiophene-2-carbonyl chloride derivatives in refluxing acetonitrile . Key steps include:
- Reagent stoichiometry : Equimolar ratios of reactants (e.g., 2-nitroaniline and acyl chloride) to minimize side products.
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity and solubility.
- Purification : Reverse-phase HPLC (methanol/water gradients) or recrystallization (DMF/methanol) yields high-purity products .
Optimization : Vary reflux time (1–12 hours) and temperature (60–100°C) to balance yield and purity. Monitor intermediates via TLC or LC-MS .
Q. Example Reaction Table :
| Reactants | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| 2-Nitroaniline + acyl chloride | Acetonitrile | 80 | 3 | 67 | >95% |
| 2-Nitroaniline + activated ester | DCM | RT | 12 | 58 | 90% |
Q. How are structural and purity characteristics validated for this compound?
- Methodological Answer : Use multi-modal characterization:
- Spectroscopy :
- 1H/13C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for nitrophenoxy groups) and methylamide signals (δ 3.0–3.5 ppm) .
- IR : Identify carbonyl (C=O, ~1650 cm⁻¹) and nitro (NO₂, ~1520 cm⁻¹) stretches .
- Chromatography :
- HPLC/LC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 333.1) .
- Elemental Analysis : Match calculated vs. observed C/H/N/S percentages (±0.3%) .
Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?
- Methodological Answer : Screen for antibacterial, antifungal, or anticancer activity using:
- In vitro MIC assays : Test against S. aureus (ATCC 25923) or C. albicans (ATCC 90028) at 1–100 µg/mL .
- Cell viability assays : Use MTT/WST-1 on cancer lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
- Mechanistic studies : Probe ROS generation or membrane disruption via fluorescence microscopy .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in N-methyl-3-(2-nitrophenoxy)thiophene-2-carboxamide?
- Methodological Answer :
- Crystallization : Use slow evaporation (acetonitrile/ethyl acetate) to grow single crystals .
- Data collection : Collect high-resolution (<1.0 Å) data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Refinement : Apply SHELXL-2018 for structure solution. Key parameters:
- Dihedral angles between thiophene and nitrophenoxy rings (8.5–13.5°) .
- Hydrogen-bonding networks (C–H⋯O/S interactions) .
- Validation : Check R-factors (R₁ < 0.05), electron density maps, and PLATON/CHECKCIF .
Q. Structural Comparison Table :
| Parameter | This Study | Homologue (2NPFC) |
|---|---|---|
| C–S bond length (Å) | 1.712 | 1.698 |
| Dihedral angle (°) | 8.5–13.5 | 9.7 |
| H-bond motif | S(6) | S(6) |
Q. How should contradictory biological activity data between in vitro and in vivo models be addressed?
- Methodological Answer :
- Assay standardization : Ensure consistent cell lines, media, and exposure times.
- Metabolic stability : Evaluate hepatic microsomal degradation (e.g., rat liver S9 fraction) to identify rapid clearance .
- Structural analogs : Synthesize derivatives (e.g., replacing nitro with cyano groups) to improve bioavailability .
- PK/PD modeling : Correlate plasma concentrations (LC-MS/MS) with efficacy in rodent models .
Q. What computational methods predict the compound’s binding affinity to target proteins?
- Methodological Answer :
- Docking : Use AutoDock Vina with crystal structures (e.g., PDB 7UU) to identify binding poses near catalytic sites .
- MD simulations : Run 100-ns trajectories (GROMACS) to assess stability of ligand-protein complexes .
- QSAR : Develop models using descriptors like logP, polar surface area, and H-bond donors .
Data Contradiction Analysis
Q. How to interpret conflicting NMR and crystallographic data on conformational flexibility?
- Methodological Answer :
- Dynamic NMR : Perform variable-temperature studies to detect rotamers (e.g., amide bond rotation) .
- DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with crystallographic data to identify low-energy conformers .
- Crystallographic twinning : Check for pseudo-symmetry using PLATON’s TWINABS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
